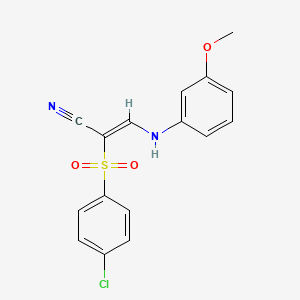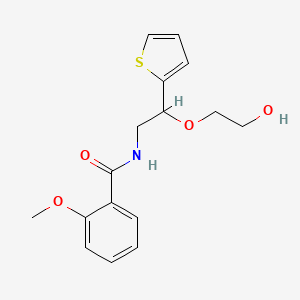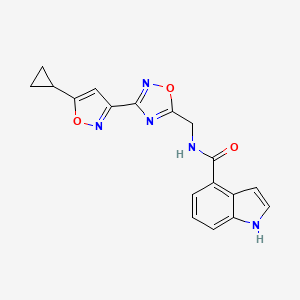![molecular formula C8H15NO B2368287 7-Methyl-6-oxaspiro[3.4]octan-2-amine CAS No. 2126162-79-4](/img/structure/B2368287.png)
7-Methyl-6-oxaspiro[3.4]octan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-Methyl-6-oxaspiro[3.4]octan-2-amine” is a chemical compound with the CAS Number: 2126162-79-4 . Its molecular weight is 141.21 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO/c1-6-2-8(5-10-6)3-7(9)4-8/h6-7H,2-5,9H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Scientific Research Applications
Peptide Synthesis
7-Methyl-6-oxaspiro[3.4]octan-2-amine has been utilized in the synthesis of novel dipeptide synthons. For instance, Suter et al. (2000) demonstrated the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which can be used in peptide synthesis as a dipeptide building block, proving its utility in creating complex peptide structures such as nonapeptides similar to the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).
Synthesis of Bioactive Compounds
Research by Santos et al. (2000) involved the nucleophilic ring opening reaction of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, leading to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These compounds are important structural sub-units present in several classes of bioactive compounds, indicating the relevance of this compound in synthesizing biologically active molecules (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Antibiotic Development
Agematu et al. (1993) explored the transformation of 7-(4-Hydroxyphenylacetamido)cephalosporanic acid into a new cephalosporin antibiotic using a compound structurally related to this compound. This showcases its potential in the development of new antibiotics and highlights the chemical's role in advancing pharmaceutical research (Agematu, Kominato, Shibamoto, Yoshioka, Nishida, Okamoto, Shin, Murao, 1993).
Drug Discovery Modules
Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, which are closely related to this compound. These spirocycles are designed as multifunctional, structurally diverse modules for drug discovery, highlighting the compound's significance in creating novel therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Malaria Treatment Research
Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series, closely related to this compound, from a Plasmodium falciparum whole-cell high-throughput screening campaign. This research is crucial in the development of treatments for malaria, showcasing the potential of such compounds in addressing global health challenges (Le Manach, Dam, Woodland, Kaur, Khonde, Brunschwig, Njoroge, Wicht, Horatscheck, Paquet, Boyle, Gibhard, Taylor, Lawrence, Yeo, Mok, Eastman, Reader, van der Watt, Erlank, Venter, Zawada, Aswat, Nardini, Coetzer, Lauterbach, Bezuidenhout, Theron, Mancama, Koekemoer, Birkholtz, Wittlin, Delves, Ottilie, Winzeler, von Geldern, Smith, Fidock, Street, Basarab, Duffy, Chibale, 2021).
Properties
IUPAC Name |
7-methyl-6-oxaspiro[3.4]octan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-2-8(5-10-6)3-7(9)4-8/h6-7H,2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXUEDMCCMYOCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C2)N)CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2368204.png)







![8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2368217.png)

![3-Bromo-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine](/img/structure/B2368220.png)
![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2368222.png)


